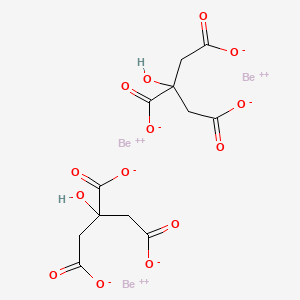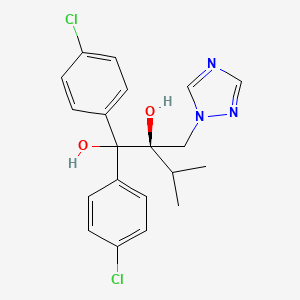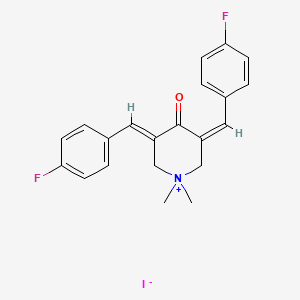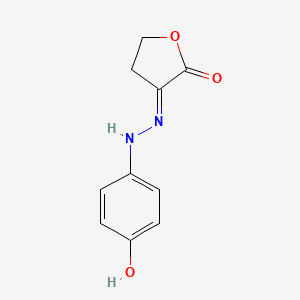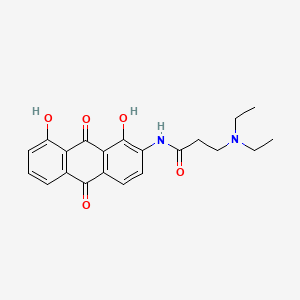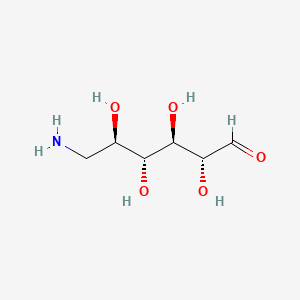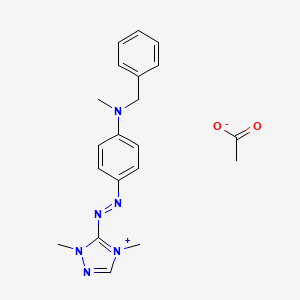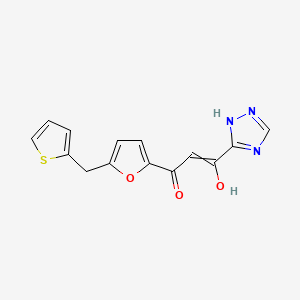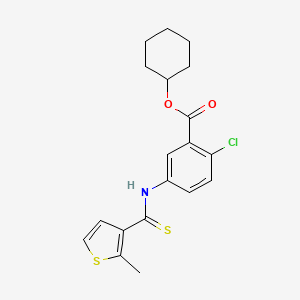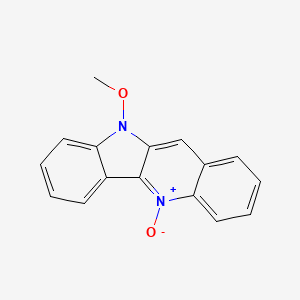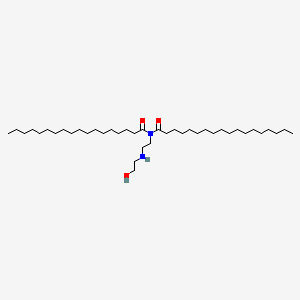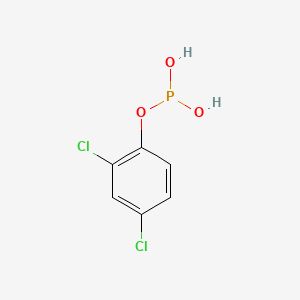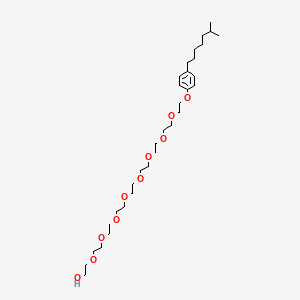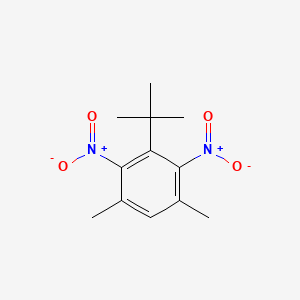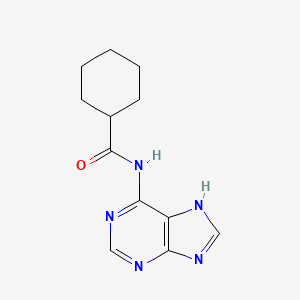
N-1H-Purin-6-ylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-Purin-6-ylcyclohexanecarboxamide is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-Purin-6-ylcyclohexanecarboxamide typically involves the coupling of purine derivatives with cyclohexanecarboxylic acid. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine with cyclohexanecarboxamide as the nucleophile . This reaction is usually carried out in the presence of a base such as sodium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N-1H-Purin-6-ylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the purine ring can be modified by substituting different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium carbonate or potassium hydroxide are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Aplicaciones Científicas De Investigación
N-1H-Purin-6-ylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-1H-Purin-6-ylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-1H-Purin-6-ylcyclohexanecarboxamide is unique due to its specific structure, which combines the purine ring with a cyclohexanecarboxamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development .
Propiedades
Número CAS |
65316-36-1 |
|---|---|
Fórmula molecular |
C12H15N5O |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-(7H-purin-6-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C12H15N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H2,13,14,15,16,17,18) |
Clave InChI |
IAEBAKQHRKOMFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


